molecular formula C6H8N4O B13473763 2-[(Pyrazin-2-yl)amino]acetamide

2-[(Pyrazin-2-yl)amino]acetamide

Cat. No.: B13473763
M. Wt: 152.15 g/mol
InChI Key: MAYAEUHARBENLL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyrazin-2-yl)amino]acetamide typically involves the reaction of pyrazin-2-amine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of pyrazin-2-amine attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(Pyrazin-2-yl)amino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-[(Pyrazin-2-yl)amino]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Pyrazin-2-yl)amino]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Pyrazin-2-yl)amino]acetamide is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

2-(pyrazin-2-ylamino)acetamide

InChI

InChI=1S/C6H8N4O/c7-5(11)3-10-6-4-8-1-2-9-6/h1-2,4H,3H2,(H2,7,11)(H,9,10)

InChI Key

MAYAEUHARBENLL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)NCC(=O)N

Origin of Product

United States

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